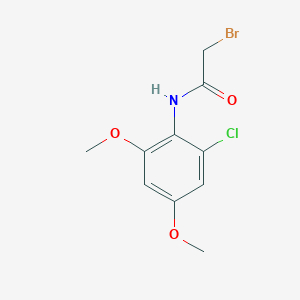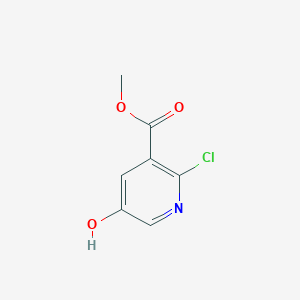
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole
Descripción general
Descripción
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole, also known as BMFO, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It can be used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a fluorescent probe for biological studies. BMFO is a brominated heterocyclic compound with a five-membered ring containing two nitrogen atoms and a bromomethyl group. The compound has a high solubility in organic solvents and a good stability in air.
Aplicaciones Científicas De Investigación
Synthesis of Extended Oxazoles
2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogues, serve as reactive scaffolds for synthetic elaboration, enabling the preparation of various substituted oxazoles. These compounds are useful in the synthesis of pharmaceuticals, such as the concise synthesis of Oxaprozin, demonstrating their importance in medicinal chemistry (Patil & Luzzio, 2016).
Fluorocyclization to Oxazoles
The use of electrochemistry for the sustainable synthesis of fluorinated oxazoles, such as 5-fluoromethyl-2-oxazoles, from N-propargylamides, represents a green alternative to conventional reagent-based approaches. This method offers an environmentally friendly route to access fluorinated oxazoles, highlighting the role of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole derivatives in the development of new synthetic methodologies (Herszman, Berger, & Waldvogel, 2019).
Spectral-Luminescence Properties in Stilbene Derivatives
Compounds containing oxazole and oxadiazole fluorophore groupings exhibit unique absorption and fluorescence spectra, making them valuable in the study of intramolecular energy transfer and potentially in the development of optical materials and sensors. The non-conjugated arrangement of these fluorophores within the molecules leads to interesting photophysical properties (Krasovitskii, Tur, Pchelinova, & Afanasiadi, 1982).
Photoluminescence and Optical Properties
The synthesis of bioxazole isomers and their photophysical properties, including photoluminescence quantum yields, demonstrate the potential applications of oxazole derivatives in materials science, particularly in the development of new photoluminescent materials with tailored properties (Guo, Tao, Liu, Zhao, Wan, Zhang, Ai, & Li, 2020).
Polymerization Abilities of Oxazol-5-one Fluorophores
Fluorescent oxazol-5-ones containing thiophenyl groups exhibit diverse absorption and fluorescence characteristics, influenced by solvent polarity and the extent of conjugation. These compounds' ability to undergo copolymerization opens avenues for creating new polymeric materials with specific optical properties (Urut, Aydin, Topkaya, Sahin, & Alp, 2018).
Antiproliferative Activity of Oxazole Derivatives
Oxazole derivatives, particularly those containing a 2-(2-fluorophenyl) moiety, have been evaluated for their antiproliferative activity, demonstrating the potential of these compounds in the development of new anticancer agents. This highlights the importance of 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole in medicinal chemistry research (Liu, Lv, Xue, Song, & Zhu, 2009).
Propiedades
IUPAC Name |
5-(bromomethyl)-2-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHUJHSAFFLYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)

![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)
![(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B1448781.png)

![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)

